molecular formula C3H7N<br>C3H7N<br>CH2CHCH2NH2 B3423537 Allylamine CAS No. 30551-89-4

Allylamine

Cat. No.: B3423537
CAS No.: 30551-89-4
M. Wt: 57.09 g/mol
InChI Key: VVJKKWFAADXIJK-UHFFFAOYSA-N
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Description

Allylamine is an organic compound with the formula C₃H₇N. It is a colorless liquid and is the simplest stable unsaturated amine. This compound is known for its strong ammonia-like odor and is used in various industrial and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

Allylamine plays a crucial role in biochemical reactions, particularly in the inhibition of fungal squalene epoxidase, an enzyme essential for ergosterol biosynthesis . This inhibition disrupts the fungal cell membrane, leading to cell death. This compound interacts with various enzymes, proteins, and biomolecules, including squalene epoxidase, which it inhibits by binding to its active site . This interaction is highly specific and is a key factor in the antifungal activity of this compound.

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis . This leads to increased membrane permeability and cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and alter the expression of genes involved in detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of squalene epoxidase, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. As a result, ergosterol levels decrease, leading to impaired cell membrane function and fungal cell death. Additionally, this compound can induce changes in gene expression related to stress response and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antifungal activity can decrease due to degradation . Long-term exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and stress response proteins . These changes can affect the overall efficacy of this compound in prolonged treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antifungal activity with minimal adverse effects . At high doses, it can cause toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve significant antifungal activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to ergosterol biosynthesis . It interacts with enzymes such as squalene epoxidase, inhibiting its activity and disrupting the production of ergosterol. This inhibition affects metabolic flux and can lead to the accumulation of squalene and other intermediates . Additionally, this compound can influence the levels of metabolites involved in oxidative stress and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in lipid-rich regions, such as cell membranes, where it exerts its antifungal effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components.

Subcellular Localization

This compound’s subcellular localization is primarily in the cell membrane, where it inhibits squalene epoxidase . It can also localize to other compartments, such as the endoplasmic reticulum, where ergosterol biosynthesis occurs . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allylamine can be synthesized through several methods:

Industrial Production Methods

Industrially, this compound is produced by the reaction of allyl chloride with ammonia, followed by distillation. This method is preferred due to its efficiency and scalability .

Properties

IUPAC Name

prop-2-en-1-amine
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InChI

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2
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InChI Key

VVJKKWFAADXIJK-UHFFFAOYSA-N
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Canonical SMILES

C=CCN
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Molecular Formula

C3H7N, Array
Record name ALLYLAMINE
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Related CAS

30551-89-4
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DSSTOX Substance ID

DTXSID8024440
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Molecular Weight

57.09 g/mol
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Physical Description

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C
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Flash Point

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c.
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible
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Density

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3
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Mechanism of Action

Aortic smooth muscle cells (SMC) modulate from a contractile to a proliferative phenotype upon subchronic exposure to allylamine. The present studies were designed to determine if this phenotypic modulation is associated with alterations in the metabolism of membrane phosphoinositides. (32)P incorporation into phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP2), and phosphatidic acid (PA) was lower by 31, 35, and 22%, respectively, in SMC from allylamine-treated animals relative to controls. In contrast, incorporation of (3)H-myoinositol into inositol phosphates did not differ in allylamine cells relative to control cells. Exposure to dibutyryl (db) cAMP (0.2 mM) and theophylline (0.1 mM) reduced (32)P incorporation into PIP and PIP2 in SMC from both experimental groups. Under these conditions, a decrease in (3)H-myoinositol incorporation into inositol 1-phosphate was only observed in allylamine cells. The effects of db cAMP and theophylline in allylamine and control SMC correlated with a marked decrease in cellular proliferation. These results suggest that alterations in phosphoinositide synthesis and/or degradation contribute to the enhanced proliferation of SMC induced by allylamine. To further examine this concept, the effects of agents which modulate protein kinase C (PKC) activity were evaluated. Sphingosine (125-500 ng/mL), a PKC inhibitor, decreased SMC proliferation in allylamine, but not control cells. 12-O-Tetradecanoylphorbol-13-acetate (1-100 ng/mL), a PKC agonist, stimulated proliferation in control cells, but inhibited proliferation in cells from allylamine-treated animals. /The authors/ conclude that allylamine-induced phenotypic modulation of SMC is associated with alterations in phosphoinositide metabolism., Absorption spectra showed that allylamine formed a complex with pyridoxal phosphate in soln at ph 5.2, 7.4 and 8.0. At 1x10-2 M, allylamine inhibited activity of serum glutamic-oxalacetic transaminase by 22.5%, and at 1x10-4 M it inhibited serum glutamic-pyruvic transaminase by 13.2%. It inhibited activity of serum enzymes in vitro at same concn as isonicotinic acid hydrazide. IV injection of 60 mg/kg into rats decreased activities of hepatic glutamic-oxalacetic transaminase and glutamic-pyruvic transaminase by about 50%, when these levels were determined about 5 min after injection.
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Color/Form

Colorless to light yellow liquid

CAS No.

107-11-9
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Melting Point

-126 °F (NTP, 1992), -88.2 °C, -88 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Allylamine
Reactant of Route 2
Allylamine
Reactant of Route 3
Allylamine
Reactant of Route 4
Allylamine
Reactant of Route 5
Allylamine
Reactant of Route 6
Allylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.